1-(4-chlorophenyl)-6-(2-methoxyethyl)-2-thioxo-2,3,5,6,7,8-hexahydropyrimido[4,5-d]pyrimidin-4(1H)-one
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Overview
Description
1-(4-chlorophenyl)-6-(2-methoxyethyl)-2-thioxo-2,3,5,6,7,8-hexahydropyrimido[4,5-d]pyrimidin-4(1H)-one is a complex organic compound that belongs to the class of pyrimidinones This compound is characterized by its unique structure, which includes a chlorophenyl group, a methoxyethyl side chain, and a thioxo group
Preparation Methods
The synthesis of 1-(4-chlorophenyl)-6-(2-methoxyethyl)-2-thioxo-2,3,5,6,7,8-hexahydropyrimido[4,5-d]pyrimidin-4(1H)-one involves several steps, including the formation of the pyrimidinone core and the introduction of the chlorophenyl and methoxyethyl groups. The synthetic route typically starts with the condensation of appropriate precursors under controlled conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of corresponding alcohols or amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential in targeting cancer cells and microbial pathogens.
Comparison with Similar Compounds
Compared to other pyrimidinones, 1-(4-chlorophenyl)-6-(2-methoxyethyl)-2-thioxo-2,3,5,6,7,8-hexahydropyrimido[4,5-d]pyrimidin-4(1H)-one stands out due to its unique structural features and diverse applications. Similar compounds include:
4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide: Known for its inhibitory activity against Akt kinases.
1H-pyrrolo[2,3-b]pyridine derivatives: Potent inhibitors of fibroblast growth factor receptors.
Properties
Molecular Formula |
C15H17ClN4O2S |
---|---|
Molecular Weight |
352.8 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-6-(2-methoxyethyl)-2-sulfanylidene-7,8-dihydro-5H-pyrimido[4,5-d]pyrimidin-4-one |
InChI |
InChI=1S/C15H17ClN4O2S/c1-22-7-6-19-8-12-13(17-9-19)20(15(23)18-14(12)21)11-4-2-10(16)3-5-11/h2-5,17H,6-9H2,1H3,(H,18,21,23) |
InChI Key |
JRKBCIZTRILIRY-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1CC2=C(NC1)N(C(=S)NC2=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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